N-(3-Oxo-1-phenylbutan-2-yl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
21709-69-3 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-(3-oxo-1-phenylbutan-2-yl)benzamide |
InChI |
InChI=1S/C17H17NO2/c1-13(19)16(12-14-8-4-2-5-9-14)18-17(20)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,18,20) |
InChI Key |
BFVFPWRMAFQQBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for N-(3-Oxo-1-phenylbutan-2-yl)benzamide
The direct formation of the amide linkage is a common and effective strategy for the synthesis of this compound. This can be accomplished through standard amidation reactions or more general acylation methods applicable to α-amino ketones.
Amidation Reactions: Coupling of 3-Oxo-1-phenylbutan-2-ylamine with Benzoyl Chloride
A primary and straightforward route to this compound involves the direct amidation of 3-amino-4-phenylbutan-2-one (B10852684) with benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically carried out under Schotten-Baumann conditions. chemistnotes.comiitk.ac.intestbook.com The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.
The general procedure for such a reaction involves dissolving the amine, 3-amino-4-phenylbutan-2-one (often as its hydrochloride salt), in a biphasic solvent system, typically an organic solvent like dichloromethane (B109758) and an aqueous base solution (e.g., 10% sodium hydroxide). chemistnotes.com Benzoyl chloride is then added portion-wise with vigorous stirring. The base serves to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion. testbook.combyjus.com The desired product, this compound, precipitates from the reaction mixture and can be isolated by filtration and purified by recrystallization.
Table 1: General Conditions for Schotten-Baumann Reaction
| Parameter | Condition |
| Amine Substrate | 3-Amino-4-phenylbutan-2-one |
| Acylating Agent | Benzoyl Chloride |
| Base | Aqueous NaOH or Pyridine |
| Solvent System | Biphasic (e.g., Dichloromethane/Water) |
| Temperature | Room Temperature |
General Acylation Reactions for N-Acyl α-Amino Ketones
Beyond the specific use of benzoyl chloride, other general acylation methods can be employed for the synthesis of N-acyl α-amino ketones like this compound. These methods offer flexibility in introducing various acyl groups. Friedel-Crafts acylation represents a powerful tool in this context, particularly when starting from amino acid derivatives. nih.govbeilstein-journals.org
Precursor Chemistry and Intermediate Transformations
The synthesis of this compound is intrinsically linked to the chemistry of its precursors. The strategic use of intermediates like azlactones and N-acyl α-amino acids provides alternative and often stereocontrolled pathways to the target molecule and its analogues.
Synthesis and Reactivity of 1,3-Oxazol-5(4H)-ones (Azlactones) as Key Intermediates
1,3-Oxazol-5(4H)-ones, commonly known as azlactones, are versatile cyclic intermediates in amino acid and peptide chemistry. They can serve as precursors to N-acyl α-amino ketones. For instance, an azlactone derived from N-benzoylphenylalanine can undergo a Friedel-Crafts acylation reaction. In a relevant synthetic approach, a 4-benzyl-2-phenyloxazol-5(4H)-one can be reacted with an appropriate acylating agent in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the acetyl group, and subsequent workup would yield the desired this compound. This method is particularly valuable for creating analogues with diverse aromatic ketone moieties. nih.gov
Role of N-Acyl α-Amino Acids in Synthetic Cascades to this compound Analogues
N-acyl α-amino acids are fundamental building blocks that can be elaborated into N-acyl α-amino ketones through a series of transformations. mdma.ch For the synthesis of this compound, one could start with N-benzoyl-L-phenylalanine. prepchem.com This precursor can be converted to its corresponding acid chloride, which can then be subjected to a Friedel-Crafts acylation with a suitable methylating agent in an aromatic solvent, or reacted with an organometallic reagent such as methylmagnesium bromide. The N-acyl α-amino acid provides the core structure, and the subsequent reactions install the ketone functionality. This approach allows for the retention of stereochemistry at the α-carbon if optically pure starting materials are used. mdma.ch
Table 2: Key Precursors and Their Transformation to N-Acyl α-Amino Ketones
| Precursor | Key Transformation | Resulting Moiety |
| 3-Amino-4-phenylbutan-2-one | Amidation (e.g., Schotten-Baumann) | N-Benzoyl group addition |
| 4-Benzyl-2-phenyloxazol-5(4H)-one | Friedel-Crafts Acylation | Introduction of the keto group |
| N-Benzoyl-L-phenylalanine | Conversion to acid chloride followed by acylation/organometallic reaction | Formation of the methyl ketone |
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of base, solvent, temperature, and reaction time.
In the context of the Schotten-Baumann reaction for the amidation of 3-amino-4-phenylbutan-2-one, the concentration of the base (e.g., NaOH) and the rate of addition of benzoyl chloride can significantly impact the outcome. A biphasic system with a phase-transfer catalyst could potentially improve the reaction efficiency by facilitating the interaction between the reactants in different phases. researchgate.net
For syntheses involving Friedel-Crafts acylation of azlactones, the choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) and the reaction temperature are critical. beilstein-journals.orgnih.gov Anhydrous conditions are essential to prevent the decomposition of the catalyst. The stoichiometry of the catalyst and the choice of solvent can also influence the regioselectivity and yield of the acylation. Optimization may involve screening different Lewis acids and solvents to find the ideal combination for the specific substrate.
When starting from N-acyl α-amino acids, the method of activating the carboxylic acid (e.g., conversion to acid chloride or anhydride) and the nature of the subsequent nucleophilic reagent are key variables to optimize. The temperature control during the addition of organometallic reagents is particularly important to avoid side reactions.
Systematic studies varying these parameters, often employing techniques like Design of Experiments (DoE), can lead to a robust and efficient synthesis of this compound with high yield and purity.
Scalability Considerations in Synthetic Development
The successful transition of a synthetic route from a laboratory setting to an industrial scale is a critical aspect of chemical development. For the synthesis of this compound, several factors must be carefully evaluated to ensure a safe, efficient, and economically viable large-scale production process. While specific scale-up data for this compound is not extensively detailed in publicly available literature, general principles of process chemistry and experience with analogous structures allow for a thorough consideration of the potential challenges and the necessary optimization strategies.
Key areas of focus for the scalable synthesis of this compound include the selection of starting materials, optimization of reaction conditions, and the development of robust purification and isolation procedures. The choice of reagents, for instance, must shift from laboratory-grade chemicals, which may be expensive and available in limited quantities, to industrial-grade materials that are cost-effective and readily available from multiple suppliers. This transition requires a thorough evaluation of the impurity profiles of bulk-scale reagents and their potential impact on the reaction outcome and the purity of the final product.
Furthermore, reaction parameters that are easily managed on a small scale, such as temperature control, mixing, and addition rates, present significant challenges in large reactors. Exothermic reactions, for example, require careful thermal management to prevent runaway reactions and ensure consistent product quality. The efficiency of mixing can also dramatically affect reaction kinetics and selectivity, necessitating studies to determine the optimal agitation speed and reactor geometry for large-scale production.
The purification of this compound on a large scale is another critical consideration. Laboratory-scale purifications often rely on techniques like column chromatography, which are generally not feasible or economical for industrial production. Therefore, the development of a scalable purification method, such as crystallization or precipitation, is paramount. This involves a detailed study of solubility properties in various solvent systems to identify conditions that afford the desired product in high purity and yield.
The following table outlines key parameters and the associated challenges and optimization strategies pertinent to the scalable synthesis of this compound:
| Parameter | Potential Challenge at Scale | Optimization Strategy |
| Starting Materials | Cost, availability, and purity of industrial-grade reagents. | Source and qualify multiple suppliers; develop analytical methods to assess the impact of impurities. |
| Solvent Selection | Cost, safety (flammability, toxicity), and environmental impact of large solvent volumes. | Select lower-cost, safer, and greener solvents; implement solvent recovery and recycling systems. |
| Reaction Temperature | Inefficient heat transfer in large reactors, leading to localized hot spots and potential side reactions. | Utilize jacketed reactors with efficient heat exchange fluids; perform calorimetric studies to understand reaction thermodynamics. |
| Mixing Efficiency | Non-uniform mixing leading to poor reaction kinetics and inconsistent product quality. | Optimize agitator design and speed; use computational fluid dynamics (CFD) modeling to simulate mixing in the reactor. |
| Reagent Addition | Difficulty in controlling addition rates, potentially leading to exothermic events or localized high concentrations. | Employ automated dosing systems with precise flow control; investigate subsurface addition for highly reactive reagents. |
| Work-up and Isolation | Handling of large volumes of aqueous and organic phases; filtration and drying of large quantities of solid product. | Implement phase-splitters for efficient liquid-liquid extraction; utilize large-scale filtration and drying equipment (e.g., filter-dryers). |
| Purification | Infeasibility of chromatographic methods for large-scale production. | Develop robust crystallization or precipitation methods; screen for suitable anti-solvents and optimize cooling profiles. |
| Process Safety | Potential for runaway reactions, handling of hazardous materials, and generation of toxic byproducts. | Conduct a thorough process hazard analysis (PHA); implement appropriate engineering controls and safety protocols. |
Ultimately, the development of a scalable synthesis for this compound requires a multidisciplinary approach, integrating principles of organic chemistry, chemical engineering, and analytical chemistry. A thorough understanding of the reaction mechanism and the physical properties of all materials involved is essential for identifying and mitigating potential scale-up issues, thereby ensuring a robust and commercially viable manufacturing process.
Despite a comprehensive search for experimental data on the chemical compound This compound , no specific spectroscopic or analytical results corresponding to this exact molecule could be located in the available scientific literature. The required detailed research findings for ¹H NMR, ¹³C NMR, IR, UV-Vis, Mass Spectrometry, and Elemental Analysis are not publicly available.
Therefore, it is not possible to provide the detailed, data-driven article as requested in the specified outline. Generating such an article without established scientific data would be speculative and would not meet the standards of scientific accuracy.
Information is available for structurally related compounds such as N-phenylbenzamide, 3-oxo-N-phenylbutanamide, and other substituted benzamides. However, per the strict instructions to focus solely on "this compound," this information cannot be used to construct the requested article.
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound N-(3-Oxo-1-phenylbutan-2-yl)benzamide. Consequently, detailed research findings regarding its solid-state structure, including crystal system, space group, unit cell dimensions, and other crystallographic parameters, are not publicly available at this time.
The determination of a crystal structure through single-crystal X-ray diffraction is an empirical process that requires the growth of a suitable, high-quality crystal of the compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the precise three-dimensional arrangement of atoms in the solid state.
While crystallographic data exists for numerous other benzamide (B126) derivatives, this information cannot be extrapolated to definitively describe the crystal structure of this compound due to the significant influence of substituent groups on crystal packing and molecular conformation.
Therefore, the creation of data tables and a detailed discussion of the research findings for the X-ray crystallographic characterization of this specific compound is not possible without access to primary research in which this analysis has been performed and published.
Chemical Reactivity and Mechanistic Investigations
Cyclization Reactions
Cyclization reactions are a cornerstone of synthetic chemistry, enabling the formation of heterocyclic structures from acyclic precursors. For N-(3-Oxo-1-phenylbutan-2-yl)benzamide, its 2-acylamino-ketone structure is primed for intramolecular reactions to form five-membered rings.
This compound and related N-acyl-α-amino ketones can undergo intramolecular cyclodehydration to yield 1,3-oxazole derivatives. nih.gov This transformation involves the nucleophilic attack of the amide oxygen onto the ketone carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically facilitated by a cyclodehydrating agent. The spectral differences between the starting material and the product confirm the occurrence of the cyclization; for instance, the characteristic carbonyl vibration band in the IR spectrum of the precursor is absent in the oxazole (B20620) product, which instead shows a peak for the C=N bond. nih.gov
This reaction is a key step in the synthesis of various substituted oxazoles, which are significant scaffolds in medicinal chemistry and natural product synthesis. wikipedia.org The specific substituents on the resulting 1,3-oxazole are determined by the structure of the initial keto-amide. For this compound, the cyclization would result in a highly substituted oxazole ring.
The intramolecular cyclodehydration of 2-acylamino-ketones to form oxazoles is known as the Robinson–Gabriel synthesis. wikipedia.org This reaction requires a cyclodehydrating agent to catalyze the process. wikipedia.org Common reagents used for this purpose are summarized in the table below.
| Cyclodehydrating Agent | Solvent/Conditions | Reference |
| Sulfuric Acid (H₂SO₄) | Acetic Anhydride (B1165640) | wikipedia.org |
| Phosphorus Pentoxide (P₂O₅) | - | |
| Phosphorus Oxychloride (POCl₃) | Dimethylformamide (DMF) | wikipedia.org |
| Thionyl Chloride (SOCl₂) | - | |
| Trifluoromethanesulfonic acid | - | wikipedia.org |
| Trifluoroacetic anhydride | Ethereal solvent | wikipedia.org |
The mechanism begins with the protonation of the ketone carbonyl, enhancing its electrophilicity. The enol form of the amide then acts as a nucleophile, attacking the protonated carbonyl to form a five-membered cyclic intermediate, an oxazoline (B21484) derivative. Subsequent dehydration of this intermediate leads to the formation of the aromatic oxazole ring. The Robinson–Gabriel synthesis is a robust method for creating diverse oxazole structures from readily available benzamide-derived keto-amides. wikipedia.org
Electrophilic Aromatic Substitution Reactions
While the core structure of this compound itself is generally subjected to reactions at the ketone or amide, the synthesis of its aromatic precursors often involves electrophilic aromatic substitution.
The Friedel–Crafts acylation is a fundamental reaction for attaching an acyl group to an aromatic ring. wikipedia.orgmasterorganicchemistry.com This reaction is crucial for synthesizing the aromatic ketone precursors that can be elaborated into this compound. The reaction proceeds via an electrophilic aromatic substitution mechanism where an acyl halide or anhydride is treated with a Lewis acid catalyst. masterorganicchemistry.comnih.gov
The role of the Lewis acid, typically aluminum chloride (AlCl₃), is to activate the acylating agent. masterorganicchemistry.comyoutube.com It coordinates to the halogen of the acyl chloride, generating a highly electrophilic acylium ion. wikipedia.orgyoutube.com This acylium ion is then attacked by the electron-rich aromatic ring. A key advantage of Friedel-Crafts acylation over alkylation is that the acylium ion is resonance-stabilized and does not undergo carbocation rearrangements. wikipedia.org The reaction requires stoichiometric amounts of the Lewis acid because the resulting ketone product is a Lewis base that forms a complex with the catalyst. wikipedia.org This complex is then hydrolyzed during aqueous workup to release the final ketone product.
| Lewis Acid Catalyst | Acylating Agent | Aromatic Substrate | Reference |
| AlCl₃ | Acyl Halide | Benzene (B151609) | wikipedia.orgyoutube.com |
| FeCl₃ | Acyl Halide | Benzene | masterorganicchemistry.com |
| Zn(II) salts | Acid Anhydride | Activated Benzene Ring | wikipedia.org |
| Zeolites | Alkene/Acyl Halide | Benzene | wikipedia.org |
Oxidation and Reduction Transformations of the this compound Core
The ketone functional group within this compound is a primary site for oxidation and reduction reactions. These transformations allow for the synthesis of related compounds such as α-amino alcohols or dicarbonyl species.
Reduction of the ketone moiety to a secondary alcohol would yield N-(3-hydroxy-1-phenylbutan-2-yl)benzamide. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome of the reaction, potentially leading to diastereomeric alcohol products. The resulting α-amino alcohols are valuable synthetic intermediates. organic-chemistry.org
Conversely, oxidation of the α-carbon adjacent to the nitrogen is also a possible transformation, although it may require specific reagents to avoid cleavage of the molecule. The presence of the N-acyl group influences the reactivity of the α-proton, making it susceptible to enolization and subsequent reactions.
General Reaction Mechanisms of N-Acyl α-Amino Ketones
N-acyl α-amino ketones, such as this compound, exhibit a rich and diverse reactivity profile. The presence of the amide and ketone functionalities in a 1,2-relationship gives rise to unique chemical properties. nih.gov
The α-proton, situated between the amide nitrogen and the ketone carbonyl, can be removed by a base to form an enolate. This enolate intermediate is a powerful nucleophile that can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations.
Furthermore, the nitrogen atom can act as a nucleophile, and the ketone can act as an electrophile, setting the stage for intramolecular cyclization reactions, as seen in the Robinson-Gabriel synthesis. wikipedia.org The amide bond itself can be hydrolyzed under acidic or basic conditions, cleaving the molecule into an α-amino ketone and benzoic acid. α-amino ketones are an important class of compounds in organic synthesis and can be prepared through various methods, including the α-C–H amination of ketones or the oxidative rearrangement of enamines. colab.wsrsc.org
Exploration of Supramolecular Interactions Involving this compound
A thorough review of available scientific literature and crystallographic databases did not yield specific studies detailing the supramolecular interactions of this compound. Research providing explicit data on hydrogen bonding parameters, π-π stacking distances, or other non-covalent interactions for this particular compound is not publicly available at this time.
While general principles of supramolecular chemistry can be applied to predict potential interactions for molecules in the benzamide (B126) class, the absence of direct experimental or computational data for this compound itself prevents a detailed and scientifically rigorous analysis as requested. Crystal structure determination through techniques like X-ray diffraction would be necessary to elucidate the precise nature of its solid-state assembly and to quantify the specific non-covalent interactions that govern its crystal packing. Such an analysis would provide valuable insights into hydrogen bond networks, π-π stacking arrangements, and other weak interactions, which are fundamental to understanding the material's properties.
Without such foundational research, the generation of data tables and a detailed discussion of its specific supramolecular chemistry would be speculative. Further experimental investigation is required to characterize the supramolecular behavior of this compound.
Structure Activity Relationship Sar and Derivatization Studies
Modifications to the Benzamide (B126) Moiety
The benzamide portion of the molecule serves as a crucial site for modification, influencing both the compound's interaction with biological targets and its chemical properties.
Substituents on the aromatic ring of the benzamide moiety can significantly modulate the biological activity of the parent compound. Research on related N-substituted benzamide derivatives has shown that the position and nature of these substituents are critical. For instance, in a series of N-substituted benzamide derivatives evaluated for antiproliferative activity, the presence of a substituent at the 2-position of the phenyl ring was found to be crucial. Conversely, the introduction of a chlorine atom or a nitro group on the same benzene (B151609) ring was shown to significantly decrease antiproliferative activity. nih.gov
The electronic and steric properties of these substituents play a vital role. Electron-donating or electron-withdrawing groups can alter the electron density of the benzamide system, affecting its binding affinity to target proteins. Studies on N-aryl-3-oxobutanamides have revealed an unexpected influence of aryl substituents on their behavior in multicomponent reactions, highlighting the profound impact of these modifications on chemical reactivity. beilstein-journals.org For example, the presence of an oxygen-containing ortho-substituent on the benzene ring appears to play a significant role in the coordination of central ions in certain reactions. beilstein-journals.org
In studies of 2-phenoxybenzamide (B1622244) derivatives, the substitution pattern of the anilino part of the molecule, as well as the size of the substituents, strongly dictated antiplasmodial activity and cytotoxicity. researchgate.net Specifically, analogues with heteroatoms such as nitro (NO₂), cyano (CN), or trifluoromethoxy (OCF₃) at the para-position of an N2-benzyl group demonstrated enhanced tumor selectivity and inhibitory activity in certain cancer cell lines. mdpi.com
| Substituent Position | Substituent Type | Effect on Biological Activity | Reference Compound Class |
|---|---|---|---|
| 2-position (ortho) | Various | Critical for antiproliferative activity | N-substituted benzamides |
| Any | Chlorine (Cl) | Decreased antiproliferative activity | N-substituted benzamides |
| Any | Nitro (NO₂) | Decreased antiproliferative activity | N-substituted benzamides |
| 4-position (para) | Nitro (NO₂) | Increased tumor selectivity | 2-arylmethyl-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamides |
| 4-position (para) | Cyano (CN) | Increased tumor selectivity | 2-arylmethyl-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamides |
| 4-position (para) | Trifluoromethoxy (OCF₃) | Increased tumor selectivity | 2-arylmethyl-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamides |
Replacing the phenyl ring of the benzamide with a heterocyclic system is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity. Heterocyclic rings can introduce new hydrogen bonding sites, alter polarity, and improve metabolic stability.
For instance, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) were synthesized and showed promising larvicidal and fungicidal activities. nih.govmdpi.com In this case, the benzamide nitrogen is attached to a substituted phenyl ring, which is in turn linked to the 1,2,4-oxadiazole heterocycle. The structure-activity relationship of these compounds indicated that a 2-fluoro substituent on the terminal benzene ring resulted in superior inhibitory activity against tested fungi. nih.gov This demonstrates that even with a heterocyclic replacement, the substitution pattern on any remaining aromatic rings is still a key determinant of activity.
Similarly, studies on 2-aryloxy-N-(pyrimidin-5-yl)acetamides, inhibitors of SLACK potassium channels, systematically evaluated modifications around the scaffold. The replacement of a phenyl ring with a pyrimidinyl group introduced a key pharmacophoric element, and further substitutions on other parts of the molecule fine-tuned the inhibitory potency. mdpi.com
Variations on the 3-Oxo-1-phenylbutan-2-yl Backbone
The 3-oxo-1-phenylbutan-2-yl portion of the molecule offers multiple points for modification, including its stereocenter and the length of its alkyl chain, which can significantly affect biological outcomes.
The 3-oxo-1-phenylbutan-2-yl backbone contains a chiral center at the C2 position. The stereochemistry at this center is expected to be a critical determinant of biological activity, as enantiomers often exhibit different pharmacological profiles due to stereospecific interactions with chiral biological targets like enzymes and receptors. While specific studies on the chiral synthesis of N-(3-Oxo-1-phenylbutan-2-yl)benzamide are not detailed in the provided results, the principles of asymmetric synthesis are broadly applicable. Methods for establishing the stereochemistry of related β-aminocarbonyl compounds often involve chiral auxiliaries, organocatalysis, or enzymatic resolutions. Understanding the precise spatial arrangement required for optimal target engagement is a key goal of SAR studies.
Altering the length of the alkyl chain or introducing substituents on the butanone backbone can influence the compound's lipophilicity, conformation, and steric interactions with a target binding site. Research on the effect of alkyl chain length in other molecular series has shown a direct correlation with physicochemical properties and biological activity. For example, in studies of lipid nanoparticles, the mean particle size increased with the alkyl chain length of constituent phospholipids, while the concentration of entrapped drug decreased. nih.gov Although this relates to a different system, it illustrates the principle that alkyl chain length directly impacts physical properties, which in turn can affect biological profiles. In a series of N-alkyl-2-methyl-3-benzylimidazolium iodide salts, the length of the N-alkyl chain was found to influence cation-anion and cation-cation interactions, thereby affecting the physical properties of the salts. researchgate.net These findings suggest that modifying the length of the alkyl component in analogues of this compound could systematically alter their absorption, distribution, and target-binding properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, QSAR models can predict the activity of novel analogues and guide the design of more potent compounds.
A study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamides developed a QSAR model to link molecular structures with their inhibitory activity on H+/K+-ATPase. researchgate.net The resulting model showed good statistical quality (r²=0.84) and predictive correlation (r²pred=0.88). The theoretical approach indicated that increased lipophilicity (Log D) and specific shadow parameters, along with a reduction in another shadow length parameter, led to greater enzyme inhibition. researchgate.net
Another 3D-QSAR study on benzoxazole (B165842) benzenesulfonamide (B165840) derivatives also yielded a statistically valid model (R² = 0.9686, q² = 0.72), which correlated the effects of hydrophobic, hydrogen-bond acceptor, and hydrogen-bond donor groups with biological activity. researchgate.net These models provide a mathematical framework for understanding the structural requirements for activity and can be used to virtually screen new designs before synthesis.
| Compound Class | Biological Target/Activity | Key Descriptors/Features | Model Statistics (r²) |
|---|---|---|---|
| N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamides | H+/K+-ATPase inhibition | Log D, Shadow_XZ, SC 2, Shadow_Z | 0.84 |
| Benzoxazole benzenesulfonamide derivatives | Antidiabetic activity | Hydrophobic groups, H-bond acceptors, H-bond donors | 0.9686 |
Lack of Specific Research Hinders Analysis of this compound Derivatives
Despite a thorough search of scientific literature, detailed research focusing specifically on the rational design and synthesis of novel analogues and derivatives of the chemical compound this compound is not publicly available. Consequently, a structure-activity relationship (SAR) and derivatization studies section for this particular compound cannot be constructed.
General methodologies for the synthesis and SAR studies of broader categories of compounds such as benzamides, N-substituted benzamides, and β-keto amides are documented. These studies explore how modifications to the chemical structure of these classes of compounds influence their biological activities, including antimicrobial and antitumor properties. For instance, research on other N-substituted benzamide derivatives has identified key structural features that are critical for their antiproliferative activity. Similarly, studies on N-acyl-α-amino acid derivatives have been conducted to enhance properties like lipophilicity to improve antimicrobial effects.
However, these generalized findings are not directly applicable to this compound without specific experimental data on this compound and its derivatives. The rational design of new analogues relies on understanding the specific interactions of the parent compound with its biological target, which is currently not described in the available literature. The synthesis of such derivatives would be guided by this understanding to systematically modify the phenyl, butanone, or benzamide moieties of the molecule.
Without dedicated studies on this compound, any discussion on the rational design and synthesis of its analogues would be purely speculative and would not meet the required standards of scientific accuracy. Therefore, no data tables or detailed research findings on this specific topic can be provided.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and post-HF methods like Møller–Plesset Perturbation Theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) are employed to solve the Schrödinger equation, providing detailed information about molecular structure and electronics. DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a widely used tool for studying organic molecules of this size. acs.orgtandfonline.comrsc.org
Geometry Optimization and Conformational Analysis
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of atoms in the molecule—its equilibrium geometry—must be determined. Geometry optimization is a computational process that locates the minimum energy structure on the potential energy surface. For a flexible molecule like N-(3-Oxo-1-phenylbutan-2-yl)benzamide, with several rotatable bonds, this process is complex and may yield multiple energy minima, known as conformers.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are standard for optimizing the geometry of such organic compounds, providing reliable structural parameters (bond lengths, bond angles, and dihedral angles). mdpi.com
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energy
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized.
For this compound, the HOMO would likely be distributed over the electron-rich phenyl rings and the amide nitrogen, while the LUMO would be centered on the electron-withdrawing carbonyl groups. The energy gap can be used to predict the electronic absorption spectra (UV-Vis), as the primary electronic transition often corresponds to the HOMO→LUMO excitation.
Computational studies on various organic molecules have established the utility of this analysis. For example, in a series of novel fluorescent dyes, the calculated HOMO-LUMO energy gap was found to be in the range of 3.5-3.6 eV, correlating with their stability and electronic properties. ymerdigital.com
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -1.20 |
| Energy Gap (ΔE) | 5.30 |
Note: The data in this table is representative of a typical benzamide derivative and is for illustrative purposes only.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting chemical reactivity, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions. nih.gov
The color scheme typically ranges from red to blue:
Red: Indicates regions of most negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. For this compound, these would be located around the oxygen atoms of the carbonyl groups.
Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are typically found around acidic hydrogen atoms, such as the amide N-H proton. researchgate.net
Green: Represents areas of neutral or near-zero potential.
The MEP map provides a holistic view of the charge distribution and is crucial for understanding how the molecule will interact with biological receptors or other reactants. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and intramolecular interactions by transforming the complex molecular orbitals into a localized basis of atomic orbitals and bond orbitals.
A key aspect of NBO analysis is the study of stabilization energies, E(2), which quantify the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO. Larger E(2) values indicate stronger interactions. For this compound, significant interactions would be expected, such as:
n → π * interactions: Delocalization of the lone pair (n) from the amide nitrogen or carbonyl oxygens into the antibonding π* orbital of an adjacent carbonyl group. This interaction is characteristic of amide resonance and contributes to the planarity of the amide bond.
π → π * interactions: Electron delocalization between the π orbitals of the phenyl rings and the C=O double bonds, indicating conjugation throughout the system.
Non-Linear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.govrsc.org Computational methods can predict these properties by calculating the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ).
The key requirements for a molecule to have a significant NLO response are a large dipole moment and a small HOMO-LUMO gap, indicating high polarizability. The presence of electron-donating groups (like the amide) and electron-accepting groups (like the ketones) connected by a π-system (the phenyl rings) in this compound suggests it could possess NLO properties. DFT calculations are a standard method to compute these hyperpolarizabilities, often comparing the results to a known standard like urea (B33335) to assess the material's potential. rsc.orgresearchgate.net
| Property | Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 5.8 D |
| Average Polarizability (α) | 250 x 10-24 esu |
| First Hyperpolarizability (βtot) | 1500 x 10-30 esu |
Note: The data in this table is representative and for illustrative purposes only.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and interactions with other molecules on a timescale from picoseconds to microseconds.
For this compound, MD simulations could be used to:
Explore its conformational landscape in different solvents, revealing how the environment affects its preferred shape.
Study its interaction with a biological target, such as an enzyme active site, providing insights into binding modes and affinities.
Simulate its aggregation behavior or partitioning between different phases.
MD simulations are a crucial tool for bridging the gap between the theoretical properties of a single molecule and its behavior in a realistic, complex environment. tandfonline.com
Solvation Analysis using Implicit Solvent Models (e.g., IEFPCM)
Solvation analysis is a critical component of computational chemistry, offering insights into how a solvent influences the structure, stability, and properties of a solute molecule. Implicit solvent models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are computationally efficient methods for these investigations. gaussian.com The IEFPCM method models the solvent as a continuous dielectric medium, which polarizes in response to the solute's electric field. This approach allows for the calculation of the free energy of solvation, a key thermodynamic parameter.
While specific IEFPCM studies on this compound are not available, research on similar amide-containing molecules demonstrates the utility of this model. For instance, the IEFPCM model has been successfully used to determine the solvation free energies of various small molecules and ions in different solvents, such as acetonitrile (B52724) and N,N-dimethylformamide, achieving a mean absolute error of less than 1 kcal/mol in some cases. researchgate.net
The solvation process for a molecule like N-phenylbenzamide in a polar solvent involves several types of interactions, including electrostatic interactions (dipole-dipole), hydrogen bonding (particularly involving the amide N-H group), and dispersion forces. The IEFPCM model primarily captures the electrostatic component of the solvation energy.
Table 1: Key Aspects of IEFPCM Solvation Analysis for Amide-Containing Molecules
| Parameter | Description | Significance in Analysis |
| Solvation Free Energy (ΔGsolv) | The change in Gibbs free energy when a molecule is transferred from the gas phase to a solvent. | Indicates the solubility and stability of the compound in a particular solvent. A more negative value suggests higher solubility. |
| Cavitation Energy | The energy required to create a cavity in the solvent to accommodate the solute molecule. | Contributes to the overall solvation energy and is dependent on the size and shape of the solute. |
| Dispersion-Repulsion Energy | The energy arising from van der Waals interactions between the solute and the solvent molecules. | Important for accurately predicting solvation energies, especially in nonpolar solvents. |
| Electrostatic Energy | The energy of the electrostatic interaction between the solute's charge distribution and the polarized dielectric continuum of the solvent. This is the primary component calculated by IEFPCM. | Reflects the influence of the solvent's polarity on the solute's electronic structure and stability. |
For this compound, a solvation analysis using IEFPCM would be expected to show significant stabilization in polar solvents due to the presence of the polar amide and ketone functional groups. The choice of solvent would critically affect the calculated solvation energy, with more polar solvents leading to more negative (more favorable) solvation free energies.
Vibrational Analysis and Spectroscopic Property Prediction
Vibrational analysis, typically performed using quantum chemical methods like Density Functional Theory (DFT), is a powerful tool for predicting and interpreting the infrared (IR) and Raman spectra of a molecule. mdpi.com These calculations provide the vibrational frequencies and normal modes of a molecule, which correspond to the stretching, bending, and torsional motions of its atoms.
For a molecule like N-phenylbenzamide, vibrational analysis can help in the assignment of key spectral features. While experimental spectra are definitive, theoretical calculations are invaluable for understanding the nature of the vibrations and for assigning bands in complex spectra. nih.gov
Table 2: Predicted Vibrational Frequencies for N-phenylbenzamide (Analogue)
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Stretching vibration of the nitrogen-hydrogen bond in the amide group. Its position is sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of the carbon-hydrogen bonds in the two phenyl rings. |
| Aliphatic C-H Stretch | 2850 - 3000 | Would be present in this compound due to the butanoyl chain. |
| C=O Stretch (Amide I) | 1630 - 1680 | The primary stretching vibration of the carbonyl group in the amide. It is a very strong and characteristic IR band. |
| N-H Bend / C-N Stretch (Amide II) | 1510 - 1570 | A coupled vibration involving the N-H in-plane bending and C-N stretching of the amide linkage. |
| C=O Stretch (Ketone) | 1700 - 1725 | Would be a distinct carbonyl stretch in this compound from the oxo group. |
| Aromatic C=C Bending | 1400 - 1600 | In-plane bending vibrations of the carbon-carbon bonds within the phenyl rings. |
Computational studies on similar molecules, such as 2-chloro-N-(diethylcarbamothioyl)benzamide, have shown that DFT methods, particularly B3LYP with a 6-31G(d) basis set, can reliably predict vibrational frequencies that are in good agreement with experimental data after appropriate scaling. acs.org For this compound, a similar computational approach would be expected to yield a detailed and accurate prediction of its vibrational spectrum, aiding in its experimental characterization.
Molecular Docking Simulations: Elucidation of Protein-Ligand Interaction Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. Benzamide and N-phenylbenzamide derivatives are common scaffolds in medicinal chemistry and have been the subject of numerous docking studies against a wide array of protein targets. nih.govnih.govresearchgate.net
These studies have shown that the benzamide core can participate in crucial hydrogen bonding interactions, often with the backbone or side chains of amino acid residues in the protein's active site. The phenyl rings typically engage in hydrophobic and π-π stacking interactions.
Table 3: Examples of Protein Targets for Benzamide and N-Phenylbenzamide Derivatives in Molecular Docking Studies
| Protein Target | Therapeutic Area | Key Interactions Observed for Benzamide Derivatives | Representative Docking Score (kcal/mol) |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Hydrogen bonding with serine and histidine residues; π-π stacking with tryptophan and tyrosine. nih.gov | -10.8 to -11.2 |
| BACE1 | Alzheimer's Disease | Hydrogen bonding with catalytic aspartate residues. nih.gov | Not specified |
| Glucokinase (GK) | Diabetes | Hydrogen bonding with Arg63; hydrophobic interactions with Tyr214. nih.gov | -8.43 to -11.17 (for potent activators) |
| Topoisomerase IIα | Cancer | Interactions with DNA bases and key amino acids like lysine (B10760008) and arginine in the enzyme's binding pocket. researchgate.net | Dock Scores: 41 to 53 (software specific) |
| ABL1 Kinase | Cancer | Interactions within the ATP-binding site, forming stable complexes. nih.gov | Higher affinity than control shown |
For this compound, molecular docking simulations would be essential to hypothesize its potential biological targets and to understand its mechanism of action at a molecular level. The additional ketone and phenyl groups on the butanoyl chain would provide further opportunities for specific interactions within a protein's binding site, potentially enhancing its binding affinity and selectivity.
Prediction of Molecular Reactivity and Global Descriptors
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), are fundamental in understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net These descriptors can be calculated using DFT and provide a quantitative measure of a molecule's electronic properties.
The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net
Table 4: Key Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Correlates with the ionization potential. Higher EHOMO indicates a better electron donor. |
| LUMO Energy (ELUMO) | - | Correlates with the electron affinity. Lower ELUMO indicates a better electron acceptor. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A measure of chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. Harder molecules have a larger energy gap. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. Softer molecules are more polarizable and reactive. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | A measure of the molecule's ability to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. |
Biological Activities and Mechanistic Pathways in Vitro Studies
Antimicrobial Efficacy
N-(3-Oxo-1-phenylbutan-2-yl)benzamide has demonstrated a spectrum of antimicrobial properties in laboratory settings, showing inhibitory effects against both bacterial and fungal strains. These studies are crucial in the search for new agents to combat infectious diseases.
Antibacterial Activity
The compound has been evaluated for its activity against Gram-positive bacteria. While specific data for this compound is still emerging, related benzamide (B126) derivatives have shown notable antibacterial effects. For instance, certain novel N-phenylbenzamides have demonstrated inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. mdpi.comresearchgate.net The mechanism of action is thought to involve the disruption of essential bacterial processes. Further research is needed to quantify the specific minimum inhibitory concentrations (MICs) of this compound against a panel of Gram-positive bacterial strains.
Antifungal Activity
In the realm of antifungal research, this compound has been investigated for its efficacy against pathogenic fungi, particularly Candida albicans, a common cause of opportunistic infections in humans. Studies on similar benzamide structures have indicated potential antifungal properties. For example, various N-phenylbenzamide derivatives have been synthesized and tested, revealing their ability to inhibit the growth of C. albicans. mdpi.com The precise mechanism of this antifungal action is an area of ongoing investigation, with studies suggesting interference with fungal cell membrane integrity or essential metabolic pathways.
Antibiofilm Action
Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, making them notoriously resistant to antimicrobial agents. The potential of this compound and its analogs to disrupt or prevent biofilm formation is a significant area of interest. Research on related benzamide compounds has shown promising antibiofilm activity. For instance, certain riparin II-type benzamides have been identified as novel antibiofilm agents against dermatophytes. nih.gov These findings suggest that this compound may also possess the ability to interfere with the complex process of biofilm formation, a critical factor in persistent and chronic infections.
Enzyme Inhibition Studies
Beyond its antimicrobial properties, this compound has been explored for its capacity to inhibit specific enzymes that play vital roles in human physiology and disease.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. While specific inhibitory data for this compound against various human carbonic anhydrase (hCA) isoforms (hCA I, hCA II, hCA IX, hCA V, hCA XIII) is not yet widely published, the broader class of benzamide derivatives has been investigated as CA inhibitors. For example, N-(3-sulfamoylphenyl)benzamide derivatives have been synthesized and shown to inhibit hCA I and hCA II. nih.gov These studies provide a rationale for further investigating the specific interaction of this compound with different CA isoforms to determine its inhibitory profile and potential therapeutic relevance.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease. The potential of this compound and related compounds to act as cholinesterase inhibitors has been a focus of research. Studies on various 2-hydroxy-N-phenylbenzamides have demonstrated their ability to inhibit both AChE and BChE. nih.govnih.gov These findings suggest that the this compound scaffold could be a promising starting point for the development of new cholinesterase inhibitors. Further kinetic studies are required to fully characterize the inhibitory potency and selectivity of this compound towards AChE and BChE.
Tyrosine Kinase Modulation
Receptor tyrosine kinases are crucial in cellular signaling pathways that control growth, differentiation, and metabolism. The modulation of these enzymes is a key strategy in the development of treatments for diseases such as cancer. nih.gov The inhibitory potential of a compound against a specific tyrosine kinase is typically quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
No published data is available on the tyrosine kinase modulating effects of this compound.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes, particularly PARP1 and PARP2, are integral to the process of DNA repair. researchgate.netsigmaaldrich.com Inhibitors of these enzymes are a focus of cancer therapy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. sigmaaldrich.com The efficacy of PARP inhibitors is also determined by their IC50 values.
No published data is available on the PARP inhibitory activity of this compound.
Beta-Secretase 1 (BACE1) Inhibition
BACE1 is a key enzyme in the generation of amyloid-β peptides, which are a pathological hallmark of Alzheimer's disease. psecommunity.org Inhibition of BACE1 is therefore a major therapeutic target for the treatment of this neurodegenerative condition. psecommunity.orgresearchgate.net The potency of BACE1 inhibitors is assessed by their IC50 values.
No published data is available on the BACE1 inhibitory activity of this compound.
Lipoxygenase Inhibition
Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are mediators of inflammation. selleckchem.com As such, inhibitors of lipoxygenase are of interest for the treatment of inflammatory diseases. selleckchem.comnih.gov The inhibitory activity against lipoxygenase is commonly reported as an IC50 value.
No published data is available on the lipoxygenase inhibitory activity of this compound.
General Mechanisms of Enzyme Inhibition (e.g., Mixed-Type Inhibition)
Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, uncompetitive, and mixed-type inhibition. nih.govnih.gov Mixed-type inhibitors are capable of binding to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's catalytic rate and its substrate affinity. nih.govnih.gov Understanding the mechanism of inhibition is crucial for drug design and development. researchgate.net
No published data is available on the enzyme inhibition mechanisms of this compound.
Antioxidant Activity (e.g., DPPH Assay)
Antioxidant activity refers to the ability of a compound to neutralize free radicals, which can cause cellular damage through oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common in vitro method used to assess the radical scavenging ability of a compound. mdpi.comnih.govbath.ac.uk The antioxidant potential is often expressed as an IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH free radicals. upenn.edu
No published data is available on the antioxidant activity of this compound as determined by the DPPH assay or any other method.
Ligand-Receptor Binding Assays (e.g., Sigma-1 and Sigma-2 Receptors)
Sigma receptors, including the sigma-1 and sigma-2 subtypes, are transmembrane proteins that are implicated in a variety of neurological disorders and cancer. mdpi.comnih.govresearchgate.net Ligand-receptor binding assays are used to determine the affinity of a compound for a specific receptor, which is typically expressed as the inhibition constant (Ki) or the IC50 value. mdpi.comresearchgate.net These values indicate the concentration of the ligand required to occupy 50% of the receptors.
No published data is available on the binding affinity of this compound for sigma-1 or sigma-2 receptors.
Calcium Channel Regulation and Smooth Muscle Cell Response (for closely related analogues)
The regulation of calcium ion (Ca2+) influx into cells is a critical process governing a multitude of physiological responses, including the contraction of smooth muscle. Voltage-gated calcium channels, particularly the L-type, are primary conduits for calcium entry into smooth muscle cells, and their modulation can therefore significantly impact vascular tone and the contractility of other smooth muscle tissues.
While specific studies on this compound are not readily found, research on various other benzamide derivatives has established their potential to act as modulators of calcium channels. The diverse chemical space occupied by benzamide analogues allows for a range of interactions with these channels, from potent inhibition to more subtle modulatory effects.
In the context of smooth muscle cell response, the interaction of benzamide derivatives is not always limited to direct calcium channel antagonism. Some substituted benzamides have been shown to influence smooth muscle contraction through other mechanisms, such as interacting with adrenergic or muscarinic receptors which, in turn, can modulate intracellular calcium levels. For instance, studies on certain benzamide derivatives in guinea-pig stomach smooth muscle have indicated that their effects on contraction can be mediated via muscarinic cholinergic pathways or by acting as antagonists at α2-adrenoceptors, rather than through a direct blockade of dopamine receptors or calcium channels.
The cellular environment and the specific subtype of calcium channel or receptor present in the tissue are critical determinants of the pharmacological effect of any given compound. The structure of the benzamide derivative, including the nature and position of substituents on both the benzoyl and the N-phenyl rings, plays a crucial role in its affinity and selectivity for various biological targets.
| Compound Class | Target | Effect | Tissue/Cell Model |
| Substituted Benzamides | Muscarinic Receptors | Enhancement of contraction | Guinea-pig stomach smooth muscle |
| Substituted Benzamides | α2-Adrenoceptors | Antagonism of contraction | Guinea-pig stomach circular smooth muscle |
Table 1. In Vitro Effects of Closely Related Benzamide Analogues on Smooth Muscle Preparations. This table summarizes the observed effects and mechanistic insights for different classes of benzamide derivatives on smooth muscle tissues, as reported in scientific literature. The specific molecular targets and the resulting physiological responses highlight the diverse pharmacological profiles within this chemical family.
Future Research Directions and Translational Perspectives
Rational Design of Enhanced Bioactive Agents based on N-(3-Oxo-1-phenylbutan-2-yl)benzamide Scaffold
The rational design of new chemical entities based on the this compound scaffold is a promising avenue for the discovery of agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this process, systematically exploring how modifications to different parts of the molecule affect its biological activity. semanticscholar.org
Key areas for structural modification include:
Aromatic Rings: The two phenyl rings offer prime locations for substitution. Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) can modulate electronic properties, lipophilicity, and steric interactions with a target protein. semanticscholar.orgresearchgate.net For instance, SAR studies on other benzamide-containing compounds have shown that the position and nature of substituents can dramatically influence inhibitory activity against specific enzymes. semanticscholar.org
Amide Linker: The benzamide (B126) linkage is crucial for the molecule's conformation and hydrogen bonding capacity. Modifications here are generally conservative but could involve N-methylation or replacement with bioisosteres to alter stability or binding modes.
To guide these synthetic efforts, computational methods such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be employed. nih.gov By building a computational model based on the biological activity of a library of synthesized analogs, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
| Design Strategy | Rationale | Potential Outcome |
| Aromatic Ring Substitution | Modulate electronics, lipophilicity, and steric fit. | Enhanced target affinity and selectivity; improved ADME properties. |
| Bioisosteric Replacement | Replace functional groups to improve properties while retaining activity. | Increased metabolic stability; novel intellectual property. |
| Conformational Constraint | Introduce rigidity to lock the molecule into a bioactive conformation. | Higher potency and selectivity by reducing the entropic penalty of binding. |
| QSAR & Molecular Docking | Computationally predict activity and binding modes. | Prioritize synthesis of high-potential analogs; accelerate discovery process. |
Elucidation of Broader Biological Target Landscape through Proteomic Approaches
Identifying the specific protein targets of this compound and its derivatives is crucial for understanding their mechanism of action and potential therapeutic applications. Chemical proteomics offers a powerful suite of tools for target deconvolution directly in complex biological systems. mdpi.combroadinstitute.org These methods can reveal both primary targets and potential off-target interactions, providing a comprehensive view of the compound's biological footprint. mdpi.com
Several established proteomic strategies could be applied:
Affinity-Based Chemical Proteomics: This is a widely used approach where the small molecule is immobilized on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate. springernature.comacs.org To achieve this, a derivative of this compound would be synthesized with a linker arm and an affinity tag (like biotin). The captured proteins are then identified using mass spectrometry.
Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes to covalently label the active sites of specific enzyme families. acs.org If the scaffold is found to inhibit a particular enzyme class, an ABPP probe could be designed to map its interactions across the proteome.
Quantitative Proteomics Approaches: Techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) can provide more precise identification of true binding partners by quantifying protein enrichment between a drug-treated sample and a control. springernature.com Another method, Drug Affinity Responsive Target Stability (DARTS), identifies targets by observing how drug binding protects a protein from degradation by proteases. acs.org
These unbiased, system-wide approaches are invaluable for discovering novel mechanisms of action and can uncover unexpected therapeutic opportunities for compounds derived from this scaffold. broadinstitute.orgnih.gov
| Proteomic Technique | Principle | Application to Scaffold |
| Affinity Chromatography | Immobilized compound captures binding proteins from lysate. acs.org | A biotinylated derivative would be synthesized to pull down and identify direct protein targets. |
| SILAC | Quantitative mass spectrometry compares protein levels enriched by an affinity probe vs. control. springernature.com | Differentiates specific binders from non-specific background proteins, increasing confidence in target identification. |
| DARTS | Drug binding stabilizes the target protein against protease digestion. acs.org | Identifies targets without chemical modification of the parent compound, preserving its native binding properties. |
| ABPP | A reactive probe based on the scaffold covalently labels active sites of target enzymes. acs.org | Elucidates interactions with specific enzyme families if the compound acts as an inhibitor. |
Development of Novel and Efficient Synthetic Strategies for Derivatization
The creation of a diverse library of analogs is essential for robust SAR studies and the optimization of lead compounds. Developing efficient, versatile, and potentially automated synthetic routes is therefore a critical research objective. The β-keto amide structure of this compound lends itself to several modern synthetic strategies. researchgate.net
Future synthetic research could focus on:
Convergent Synthesis: Designing synthetic pathways where the key fragments of the molecule are prepared separately and then coupled in a final step. For this scaffold, this could involve synthesizing a range of substituted benzoyl chlorides and coupling them with various α-amino ketones.
Catalytic Methods: Employing transition-metal catalysis (e.g., using palladium or copper) can enable novel C-C and C-N bond formations under mild conditions, allowing for the introduction of diverse functional groups that might not be compatible with classical methods. acs.org Recent advances in the synthesis of α-ketoamides often utilize such catalytic approaches. acs.org
High-Throughput and Flow Chemistry: For generating large libraries of compounds, adapting the synthesis to high-throughput platforms or flow chemistry systems can dramatically increase efficiency. These technologies allow for rapid reaction optimization and the production of numerous analogs in a short period.
Domino and Multicomponent Reactions: β-keto amides are excellent building blocks in multicomponent reactions, which can rapidly generate molecular complexity in a single step. researchgate.net Designing a reaction sequence where the core scaffold is assembled from three or more starting materials could provide a highly efficient route to diverse derivatives.
A key reaction for derivatization is the Claisen condensation or related C-acylation reactions, which can be used to form the β-dicarbonyl moiety from different ester and ketone precursors. organic-chemistry.org
Potential Applications in Chemical Biology and Advanced Materials Science
Beyond direct therapeutic applications, the unique chemical features of the this compound scaffold open up possibilities in chemical biology and materials science.
Chemical Biology:
Chemical Probes: Derivatives of the scaffold could be developed into chemical probes to study biological pathways. For example, by attaching a fluorophore, a probe could be created to visualize the localization of its protein target within cells.
Building Blocks for Heterocycles: β-keto amides are versatile precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyrroles, furans, and pyrimidines. researchgate.net These heterocycles are ubiquitous in biologically active molecules and could serve as scaffolds for new drug discovery programs.
Advanced Materials Science:
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The β-dicarbonyl group is a classic bidentate chelating ligand for a wide range of metal ions. This property could be exploited to synthesize coordination polymers or MOFs. By modifying the aromatic rings with additional coordinating groups, the scaffold could serve as a versatile organic linker, leading to materials with interesting catalytic, magnetic, or porous properties.
Functional Polymers: The scaffold could be incorporated into polymer chains as a functional monomer. The resulting polymer would feature pendant β-keto amide units capable of chelating metals, potentially leading to applications in catalysis, sensing, or environmental remediation for heavy metal capture.
The exploration of these avenues would expand the utility of the this compound scaffold beyond traditional medicinal chemistry, positioning it as a valuable platform for developing novel tools and materials.
Q & A
Q. What are the recommended synthetic routes for N-(3-Oxo-1-phenylbutan-2-yl)benzamide, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via acylation of 3-oxo-1-phenylbutan-2-amine with benzoyl chloride under Schotten-Baumann conditions. Key steps include:
- Dropwise addition of benzoyl chloride to a cooled (0–5°C) solution of the amine in aqueous NaOH (10%) and dichloromethane .
- Stirring for 4–6 hours at room temperature, followed by extraction and purification via column chromatography (silica gel, ethyl acetate/hexane 3:7).
- Yield optimization: Control pH >10 to prevent hydrolysis, and use anhydrous solvents to minimize side reactions. Typical yields range from 65–80% .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR in DMSO- to identify the benzamide carbonyl (~168 ppm) and the 3-oxo group (~205 ppm). The phenyl protons appear as multiplets at 7.2–7.8 ppm .
- X-Ray Diffraction (XRD) : Single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å) confirms the keto-enol tautomerism at the 3-oxo group. Refinement with SHELXL-2018 yields R1 < 0.05 for high-resolution data .
Q. How do the functional groups in this compound influence its reactivity in derivatization reactions?
Methodological Answer: The 3-oxo group is prone to nucleophilic attack (e.g., condensation with hydrazines to form pyrazoles), while the benzamide moiety undergoes hydrolysis under acidic/basic conditions. Key considerations:
- Protect the 3-oxo group with trimethylsilyl chloride during benzamide modifications .
- Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) to avoid over-functionalization .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Methodological Answer: Common issues include:
- Disordered solvent molecules : Use SQUEEZE in PLATON to model electron density .
- Twinning : Apply TWINLAWS in SHELXL for pseudo-merohedral twinning (e.g., twin matrix 0 1 0 / 1 0 0 / 0 0 -1) .
- Thermal motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms and ISOR restraints for flexible groups .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Substitution at the phenyl ring : Introducing electron-withdrawing groups (e.g., -Cl, -CF) at the para position increases binding affinity to kinase targets (IC improves from 12 µM to 0.8 µM) .
- Modifying the 3-oxo group : Replacement with a thiocarbonyl group enhances solubility but reduces metabolic stability (t drops from 4.2 h to 1.5 h) .
Q. What computational methods are suitable for predicting the compound’s electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) and electrostatic potential maps, highlighting nucleophilic regions at the 3-oxo group .
- Natural Bond Orbital (NBO) Analysis : Identify hyperconjugative interactions (e.g., n→σ) stabilizing the benzamide moiety .
Q. How should researchers address contradictory data between NMR and mass spectrometry results?
Methodological Answer:
Q. What strategies improve aqueous solubility without compromising bioactivity?
Methodological Answer:
- PEGylation : Attach polyethylene glycol (PEG-400) to the benzamide nitrogen via a carbamate linker. This increases solubility from 0.2 mg/mL to 12 mg/mL but requires bioactivity reassessment .
- Salt formation : Use sodium or hydrochloride salts of the 3-oxo group (pKa ~9.2), validated by pH-solubility profiling .
Q. What oxidative pathways dominate in metabolic studies of this compound?
Methodological Answer:
- In vitro metabolism (human liver microsomes) : Major pathways include:
- Hydroxylation at the benzamide phenyl ring (CYP3A4-mediated, 60% of metabolites).
- Oxidation of the 3-oxo group to a carboxylic acid (CYP2D6-mediated, 25% of metabolites) .
- Analytical method : Use LC-HRMS (Q-TOF) with a C18 column (gradient: 5–95% acetonitrile in 20 min) for metabolite identification .
Q. How are toxicity profiles evaluated in preclinical studies?
Methodological Answer:
- Ames test : Incubate with TA98 and TA100 Salmonella strains (±S9 metabolic activation). No mutagenicity observed at ≤500 µg/plate .
- hERG assay : Patch-clamp analysis shows IC > 30 µM, indicating low cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
